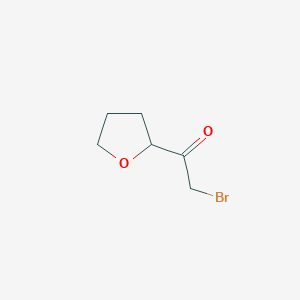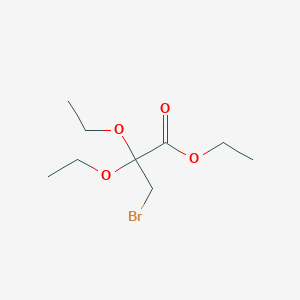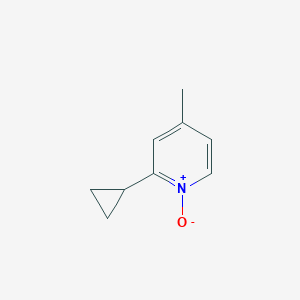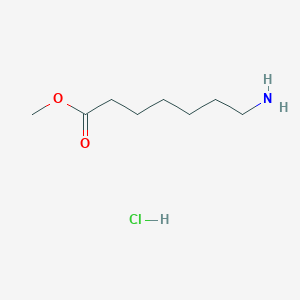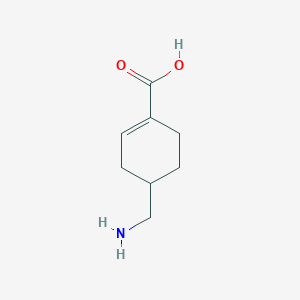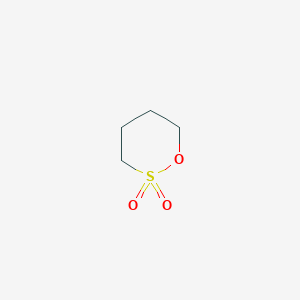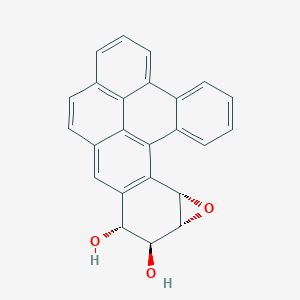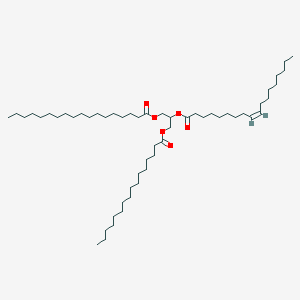
1-Palmitoyl-2-oleoyl-3-stearoylglycerol
Descripción general
Descripción
1-Palmitoyl-2-oleoyl-3-stearoylglycerol is a triacylglycerol. It contains palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position .
Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol is C55H104O6. Its average mass is 861.411 Da and its monoisotopic mass is 860.783264 Da .Physical And Chemical Properties Analysis
1-Palmitoyl-2-oleoyl-3-stearoylglycerol has a density of 0.9±0.1 g/cm³. Its boiling point is 800.3±35.0 °C at 760 mmHg. The enthalpy of vaporization is 116.4±3.0 kJ/mol and the flash point is 297.3±26.0 °C. The index of refraction is 1.469. The molar refractivity is 262.2±0.3 cm³ .Aplicaciones Científicas De Investigación
Application in Food and Cosmetic Industries
Specific Scientific Field
The specific scientific field of this application is Food Science and Cosmetology .
Comprehensive and Detailed Summary of the Application
1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol is used in the food and cosmetic industries for structuring fat systems . This compound plays a crucial role in understanding the crystallization behavior of fats, including complex issues like cocoa butter crystallization .
Detailed Description of the Methods of Application or Experimental Procedures
The methods of application involve creating a binary mixture with 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol and analyzing the phase diagram of this mixture . This process helps in modeling a fat structuring system for food and cosmetic applications .
Thorough Summary of the Results or Outcomes Obtained
The results of these studies provide a deeper understanding of the crystallization behavior of fats . This knowledge is particularly useful for tackling complex issues such as cocoa butter crystallization .
Application as a Biomarker for Non-Alcoholic Fatty Liver Disease
Specific Scientific Field
The specific scientific field of this application is Medical Science .
Comprehensive and Detailed Summary of the Application
Increased serum levels of 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol are a potential biomarker for non-alcoholic fatty liver disease (NAFLD) .
Detailed Description of the Methods of Application or Experimental Procedures
The methods of application involve measuring the serum levels of 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol in patients suspected of having NAFLD .
Thorough Summary of the Results or Outcomes Obtained
The results of these studies indicate that increased serum levels of 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol could be a potential biomarker for NAFLD .
Application in Increasing the Viscoelasticity of Processed Cheese
Specific Scientific Field
The specific scientific field of this application is Food Science .
Comprehensive and Detailed Summary of the Application
1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol is used as an emulsifying agent and has been used to increase the viscoelasticity of processed cheese .
Detailed Description of the Methods of Application or Experimental Procedures
The methods of application involve adding 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol to the cheese during the processing stage to increase its viscoelasticity .
Thorough Summary of the Results or Outcomes Obtained
The results of these studies indicate that the addition of 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol can effectively increase the viscoelasticity of processed cheese .
Application in Crude Sunflower Lecithin
Comprehensive and Detailed Summary of the Application
1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol has been found in crude sunflower lecithin .
Detailed Description of the Methods of Application or Experimental Procedures
The methods of application involve the extraction and analysis of crude sunflower lecithin to identify the presence of 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol .
Thorough Summary of the Results or Outcomes Obtained
The results of these studies indicate that 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol is present in crude sunflower lecithin .
Application in RINm5F Rat Insulinoma Cells
Comprehensive and Detailed Summary of the Application
1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol levels increase in RINm5F rat insulinoma cells treated with oleate, elaidate, or trans-vaccenate .
Detailed Description of the Methods of Application or Experimental Procedures
The methods of application involve treating RINm5F rat insulinoma cells with oleate, elaidate, or trans-vaccenate and measuring the levels of 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol .
Thorough Summary of the Results or Outcomes Obtained
The results of these studies indicate that the levels of 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol increase in RINm5F rat insulinoma cells treated with oleate, elaidate, or trans-vaccenate .
Propiedades
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h26,28,52H,4-25,27,29-51H2,1-3H3/b28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPXMOHHFYONAC-SGEDCAFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-2-oleoyl-3-stearoylglycerol | |
CAS RN |
2190-27-4 | |
| Record name | 1-Palmitoyl-2-oleoyl-3-stearoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmito-3-stearo-2-olein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




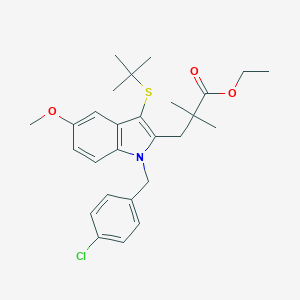
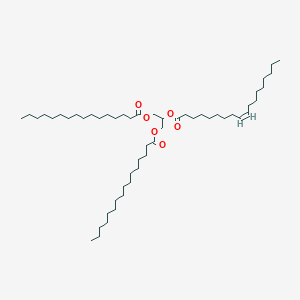
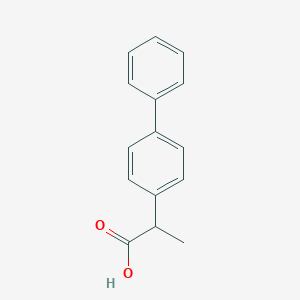

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
